molecular formula C9H18N2O3S2 B13816392 S-((N-Cycloheptylamidino)methyl) hydrogen thiosulfate CAS No. 40283-60-1

S-((N-Cycloheptylamidino)methyl) hydrogen thiosulfate

Cat. No.: B13816392
CAS No.: 40283-60-1
M. Wt: 266.4 g/mol
InChI Key: VYSJWMOSNCCCOS-UHFFFAOYSA-N
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Description

Chemical Structure and Properties S-((N-Cycloheptylamidino)methyl) hydrogen thiosulfate (CID 218154) is an organosulfur compound with the molecular formula C₁₀H₂₀N₂O₃S₂. Its structure features a cycloheptylamidino group attached to a methylene bridge, which is further linked to a thiosulfate moiety (SSO₃⁻) via a sulfur atom . Key structural attributes include:

  • SMILES: C1CCCC(CC1)CN=C(CSS(=O)(=O)O)N
  • InChIKey: SCKFQSRDBBHBAR-UHFFFAOYSA-N
  • Predicted Collision Cross-Sections (CCS):
Adduct m/z CCS (Ų)
[M+H]⁺ 281.09880 161.8
[M-H]⁻ 279.08424 161.5
[M+Na]⁺ 303.08074 164.8

Properties

CAS No.

40283-60-1

Molecular Formula

C9H18N2O3S2

Molecular Weight

266.4 g/mol

IUPAC Name

[(1-amino-2-sulfosulfanylethylidene)amino]cycloheptane

InChI

InChI=1S/C9H18N2O3S2/c10-9(7-15-16(12,13)14)11-8-5-3-1-2-4-6-8/h8H,1-7H2,(H2,10,11)(H,12,13,14)

InChI Key

VYSJWMOSNCCCOS-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)N=C(CSS(=O)(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiosulfuric acid hydrogen s-[2-(cycloheptylamino)-2-iminoethyl]ester typically involves the reaction of thiosulfuric acid with a suitable amine derivative. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process would need to be optimized for yield and purity, with considerations for cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

Thiosulfuric acid hydrogen s-[2-(cycloheptylamino)-2-iminoethyl]ester can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfonic acids or other oxidized sulfur compounds.

    Reduction: Reduction reactions can convert the thiosulfuric acid moiety to sulfides or other reduced sulfur species.

    Substitution: The compound can participate in substitution reactions, where the amino group or other functional groups are replaced by different atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce sulfides.

Scientific Research Applications

    Chemistry: It can be used as a reagent in organic synthesis and as a precursor for other sulfur-containing compounds.

    Biology: The compound may have applications in studying sulfur metabolism and related biochemical pathways.

    Medicine: Research into its potential therapeutic uses, such as in drug development, is ongoing.

    Industry: It could be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of thiosulfuric acid hydrogen s-[2-(cycloheptylamino)-2-iminoethyl]ester involves its interaction with molecular targets and pathways in biological systems. The compound may act as a sulfur donor or participate in redox reactions, influencing cellular processes and metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound belongs to a class of amidino-methyl thiosulfate derivatives. Key analogues include:

Compound Name (CID) Molecular Formula Substituent Group Molecular Weight Key Features
S-((N-Cycloheptylamidino)methyl) HTS (218154) C₁₀H₂₀N₂O₃S₂ Cycloheptylamidino 280.4 g/mol 7-membered cycloalkyl ring
S-((N-Cyclohexylethylamidino)methyl) HTS (218152) C₁₀H₂₀N₂O₃S₂ Cyclohexylethylamidino 280.4 g/mol 6-membered cycloalkyl ring
S-(2-(((6,6-Dimethylbicyclo[3.1.1]hept-2-yl)methyl)amino)-2-iminoethyl) HTS (R5699718) C₁₂H₂₂N₂O₃S₂ Bicyclic terpene-derived 306.4 g/mol Rigid bicyclic structure
S-[N-(Adamantyl)amidino]methyl HTS Not specified Adamantylamidino Not provided Polycyclic cage structure

Key Observations :

  • Molecular Weight : Derivatives with bulkier substituents (e.g., R5699718) exhibit higher molecular weights, which could impact pharmacokinetic properties like membrane permeability .
Thiosulfate as a Functional Group

Thiosulfate (S₂O₃²⁻) is a redox-active moiety common to all analogues. Its roles include:

  • Hydrogen Sulfide (H₂S) Donation: Sodium thiosulfate is a known H₂S donor, with anti-inflammatory and antioxidant effects . However, some studies suggest thiosulfate derivatives may act independently of H₂S, directly modulating sulfide signaling pathways .
  • Microbial Interactions: Thiosulfate serves as an electron acceptor in microbial amino acid metabolism (e.g., in Thermoanaerobacter pseudethanolicus) and sulfur oxidation (e.g., in S. gotlandica) . Structural modifications in analogues may alter these interactions.
Biomarker Potential

Urinary thiosulfate is proposed as a biomarker for H₂S exposure, but its variability and poor correlation with low-level environmental exposure limit reliability .

Chemical Stability and Reactivity

  • Collision Cross-Section (CCS) : CID 218154 exhibits CCS values similar to its cyclohexylethyl analogue (CID 218152), suggesting comparable gas-phase ion mobility .
  • Acid-Base Behavior: Thiosulfate esters can hydrolyze to release H₂S or form thiosulfuric acid (H₂S₂O₃), which may contribute to metabolic acidosis in high doses . The cycloheptylamidino group in CID 218154 could influence hydrolysis kinetics compared to adamantyl or bicyclic derivatives.

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